4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid
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Overview
Description
4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with trimethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid typically involves multi-step organic reactions The thiophene ring is then synthesized separately and coupled with the pyrazole derivative through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples include:
- 3(5)-Substituted pyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
What sets 4-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid apart is its specific combination of a trimethyl-substituted pyrazole ring and a thiophene ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-10-12(11(2)18(3)17-10)4-5-13(19)16-15(14(20)21)6-8-22-9-7-15/h4-9H2,1-3H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGUODQCVBPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NC2(CCSCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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